Lipophilicity Advantage Over Mono‑Substituted Analogs: XLogP Comparison
The target compound exhibits a computed XLogP3‑AA value of 2.1, which is 0.4 log units higher than that of 3‑(trifluoromethyl)piperidine (XLogP = 1.7) and 1.0 log unit higher than that of 4‑methylpiperidine (XLogP = 1.1) [1][2][3]. A 1.0 log unit increase corresponds to a ten‑fold higher octanol/water partition coefficient, indicating substantially greater membrane permeability potential without increasing the topological polar surface area (TPSA remains constant at 12 Ų across all three compounds) [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP = 2.1 |
| Comparator Or Baseline | 3-(Trifluoromethyl)piperidine (XLogP = 1.7); 4-Methylpiperidine (XLogP = 1.1) |
| Quantified Difference | ΔXLogP = +0.4 vs. 3‑CF₃‑piperidine; ΔXLogP = +1.0 vs. 4‑methylpiperidine |
| Conditions | PubChem XLogP3 3.0 algorithm, computed values for free base forms |
Why This Matters
Higher lipophilicity at constant TPSA translates into improved passive membrane permeability, a critical parameter for CNS drug discovery and intracellular target engagement, without the added metabolic liability often introduced by larger lipophilic groups.
- [1] PubChem Compound Summary for CID 84717185, 4-Methyl-3-(trifluoromethyl)piperidine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2760776, 3-(Trifluoromethyl)piperidine. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 69381, 4-Methylpiperidine. National Center for Biotechnology Information (2025). View Source
